N~6~-cycloheptyl-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁶-Cycloheptyl-N⁴,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic derivative of the pyrazolo[3,4-d]pyrimidine scaffold, a heterocyclic system widely explored in medicinal chemistry due to its structural similarity to purines, enabling interactions with kinase ATP-binding domains . The compound features a cycloheptyl group at the N⁶ position and phenyl groups at N⁴ and N1.
Properties
IUPAC Name |
6-N-cycloheptyl-4-N,1-diphenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6/c1-2-6-14-19(13-5-1)27-24-28-22(26-18-11-7-3-8-12-18)21-17-25-30(23(21)29-24)20-15-9-4-10-16-20/h3-4,7-12,15-17,19H,1-2,5-6,13-14H2,(H2,26,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGHVSDCBWCXHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-cycloheptyl-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by reacting enaminonitrile with urea in the presence of acetic acid under microwave irradiation.
Cycloheptylation and diphenylation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Functionalization Reactions
The compound undergoes various functionalization reactions to modify its chemical properties:
Oxidation
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Reagents : Hydrogen peroxide, potassium permanganate.
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Outcome : Formation of oxidized derivatives (e.g., ketones, epoxides) at reactive sites .
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Example : Oxidation of secondary alcohols to ketones under acidic conditions.
Reduction
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Reagents : Sodium borohydride, lithium aluminum hydride.
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Outcome : Reduction of carbonyl groups or nitro functionalities to alcohols or amines .
Substitution
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Nucleophilic Aromatic Substitution : Replacement of halogens (e.g., chlorine) with nucleophiles like amines or hydrazines .
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Alkylation : Introduction of alkyl groups via SN2 reactions .
Amidrazone Formation and Dimerization
In macrocycle synthesis, pyrazolopyrimidine derivatives undergo dimerization via amidrazone intermediates. For example, 4-imino-2-methyl-2,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-amine reacts with hydrazine to form a 14-membered macrocycle .
Mechanistic Pathway :
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Substitution : Hydrazine replaces an ethoxy group, forming an amidrazone intermediate.
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Dimerization : The intermediate undergoes self-assembly to form macrocycles .
Ring Rearrangement
Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine derivatives can undergo tandem ring-opening and -closing reactions under basic conditions, leading to rearranged structures like pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine .
Comparative Analysis of Similar Compounds
Table 2: Structural and Reactivity Comparison
Research Findings and Trends
Recent studies emphasize:
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Efficient Synthesis : One-pot multi-component reactions for pyrazolo derivatives, reducing purification steps .
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Mechanistic Studies : Detailed analysis of macrocycle formation and ring rearrangements .
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Biological Optimization : Structure-activity relationship (SAR) studies to enhance kinase inhibition .
This compound serves as a versatile scaffold for both fundamental chemical research and applied drug discovery.
Scientific Research Applications
Cancer Therapy
Research has identified N~6~-cycloheptyl-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine as a potential candidate for cancer therapy due to its ability to inhibit casein kinase 1 (CK1) and epidermal growth factor receptor (EGFR).
- Casein Kinase 1 Inhibition : CK1 is implicated in various cancers and neurodegenerative diseases. Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit CK1 with varying potency, indicating that this compound may also exhibit similar properties .
- EGFR Inhibition : The compound has shown promise in inhibiting EGFR, which is frequently mutated in various cancers. Compounds with a similar structure have demonstrated significant anti-proliferative activity against cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer), with some derivatives achieving IC50 values in the low micromolar range .
Enzymatic Inhibition
Apart from its role as a kinase inhibitor, this compound has been reported to exhibit enzymatic inhibitory activity against several targets beyond kinases. This broad spectrum of activity enhances its potential utility in drug development .
Table 1: Summary of Research Findings on Pyrazolo[3,4-d]pyrimidines
Mechanism of Action
The mechanism of action of N6-cycloheptyl-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and subsequent phosphorylation of target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs, their substituents, molecular properties, and biological activities:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives
*Calculated based on structural analogs.
Substituent Effects on Physicochemical Properties
Lipophilicity and Solubility :
- The cycloheptyl group in the target compound likely enhances lipophilicity compared to smaller substituents like ethyl (Compound 7a) or methyl (). This may improve membrane permeability but reduce aqueous solubility, as seen in analogs like N⁴-(3-chloro-4-methylphenyl)-N⁶-ethyl-1-methyl (0.5 µg/mL solubility) .
- Methoxy or chloro groups (e.g., ) introduce polarizable electron-withdrawing or donating effects, influencing binding interactions .
- Steric and Conformational Effects: Cycloheptyl (7-membered ring) vs. cyclohexyl (6-membered, Compound 9): Larger rings may increase binding pocket compatibility in kinases or other targets .
Biological Activity
N~6~-cycloheptyl-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Synthesis
The compound's structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets. The synthesis typically involves multi-step reactions starting from simple precursors like phenylhydrazine and urea derivatives. The final product is obtained through cyclization and functionalization steps that introduce the cycloheptyl and diphenyl groups.
Anticancer Properties
Recent studies have highlighted the compound's potent anticancer activity against various tumor cell lines. For instance, in vitro assays have shown significant inhibition of cell proliferation in lung cancer A549 cells with an IC50 value of approximately 2.24 µM , outperforming traditional chemotherapeutics like doxorubicin (IC50 = 9.20 µM) .
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (µM) | Comparison (Doxorubicin) |
|---|---|---|
| A549 (Lung) | 2.24 | 9.20 |
| MCF-7 (Breast) | 1.74 | Not Available |
| HepG2 (Liver) | 4.55 | Not Available |
The compound has been shown to induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of cell cycle progression . Flow cytometric analyses indicated that treatment with the compound leads to increased sub-G1 phase populations in A549 cells, suggesting a significant induction of apoptosis.
The mechanism by which this compound exerts its effects appears to be linked to its role as an epidermal growth factor receptor (EGFR) inhibitor. Compounds with similar scaffolds have demonstrated high potency against both wild-type and mutant forms of EGFR, which are critical targets in many cancers . The compound exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant form .
Case Studies
Several studies have investigated the biological effects of pyrazolo[3,4-d]pyrimidines:
- Study on Apoptosis Induction : A study demonstrated that this compound significantly increased apoptotic cell populations in A549 cells after 24 hours of treatment.
- In Vivo Efficacy : In animal models, compounds from this class have shown promising results in reducing tumor size and improving survival rates when administered at therapeutic doses .
Safety Profile
Preliminary toxicological assessments indicate that compounds related to this compound possess acceptable safety profiles with median lethal doses (LD50) indicating low toxicity . Further studies are required to fully elucidate the safety and long-term effects of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
